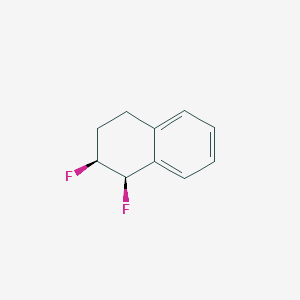
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is a chiral compound with two fluorine atoms attached to the first and second carbon atoms of a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using chiral catalysts. For example, the CBS asymmetric reduction reaction can be employed, where a chiral boron catalyst is used to achieve the desired stereochemistry . The reaction conditions typically involve the use of borine tetrahydrofuran or borine N,N-diethylaniline as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism by which (1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique stereochemistry allows it to fit into specific active sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, making the compound useful in various applications, including drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: The enantiomer of the compound with opposite stereochemistry.
1,2-Difluoro-1,2,3,4-tetrahydronaphthalene: A racemic mixture containing both enantiomers.
1,2-Dichloro-1,2,3,4-tetrahydronaphthalene: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
(1R,2S)-1,2-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and stereochemical outcomes.
Propriétés
Numéro CAS |
65819-10-5 |
|---|---|
Formule moléculaire |
C10H10F2 |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
(1R,2S)-1,2-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
Clé InChI |
LKPHRBYGDJESOA-VHSXEESVSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@H]1F)F |
SMILES canonique |
C1CC2=CC=CC=C2C(C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


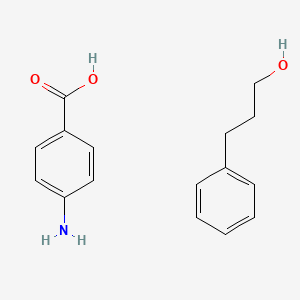
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
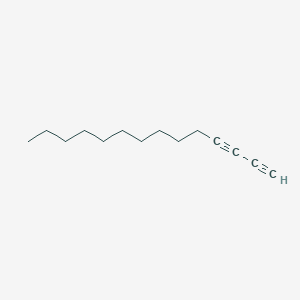
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

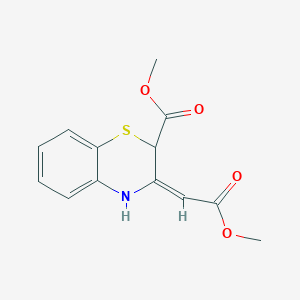

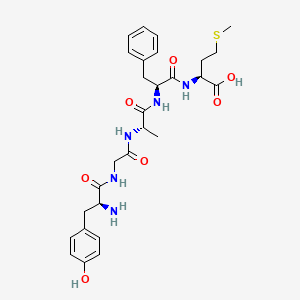
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
